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Introduction: Understanding 4-Methoxybutanal
4-Methoxybutanal, also known as 4-methoxybutyraldehyde, is a bifunctional organic molecule

featuring a terminal aldehyde group and a methoxy ether moiety.[1][2] Its chemical structure,

C₅H₁₀O₂, lends it a distinct reactivity profile, making it a valuable intermediate in various

synthetic applications. The aldehyde group serves as a reactive handle for a multitude of

classic organic transformations, such as oxidations, reductions, and carbon-carbon bond-

forming reactions, while the methoxy group offers polarity and can influence the molecule's

solubility and electronic properties.[2] This guide provides a comprehensive overview of its

properties, synthesis, analysis, reactivity, and safe handling protocols, grounded in established

chemical principles.

Section 1: Physicochemical and Spectroscopic
Properties
A clear understanding of a compound's physical and analytical characteristics is fundamental to

its application in a research setting. The properties of 4-Methoxybutanal are summarized

below.
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The following table outlines the key physicochemical properties of 4-Methoxybutanal. This

data is essential for planning reactions, purification procedures, and for safe storage.

Property Value Source(s)

CAS Number 21071-24-9 [3]

Molecular Formula C₅H₁₀O₂ [3]

Molecular Weight 102.13 g/mol [3]

IUPAC Name 4-methoxybutanal [3]

Synonyms
4-Methoxybutyraldehyde,

Butanal, 4-methoxy-
[2], [4]

Appearance Colorless to pale yellow liquid [2]

Boiling Point 68-70 °C at 60 Torr

SMILES C(CC=O)COC [2]

InChIKey
ZRMAOFSYSYAOHQ-

UHFFFAOYSA-N
[3]

Predicted Spectroscopic Data
While experimental spectra are the gold standard, predicted data based on the molecule's

structure provide a robust baseline for characterization. Online prediction tools and established

chemical shift principles form the basis for the following tables.[5][6][7][8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b3115671?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://cymitquimica.com/cas/21071-24-9/
https://commonchemistry.cas.org/detail?cas_rn=21071-24-9
https://cymitquimica.com/cas/21071-24-9/
https://cymitquimica.com/cas/21071-24-9/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://www.nmrdb.org/
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://morgantonscientific.ncssm.edu/articles/VRHV7044
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3115671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.78 Triplet (t) 1H -CHO

~3.45 Triplet (t) 2H -CH₂-O-

~3.35 Singlet (s) 3H -OCH₃

~2.50 Doublet of Triplets (dt) 2H -CH₂-CHO

| ~1.95 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~202.5 CHO

~72.0 -CH₂-O-

~58.5 -OCH₃

~41.0 -CH₂-CHO

| ~22.0 | -CH₂-CH₂-CH₂- |

Predicted Principal IR Absorptions

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2930-2850 Strong C-H Stretch Alkane (CH₂, CH₃)

2830, 2730 Medium (doublet) C-H Stretch Aldehyde

1725 Strong C=O Stretch Aldehyde

| 1120 | Strong | C-O Stretch | Ether |
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Section 2: Synthesis and Manufacturing
4-Methoxybutanal is not commonly prepared in introductory teaching labs but is accessible

through the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol

(CAS: 111-32-0).[9][10] The critical challenge in this synthesis is preventing over-oxidation of

the aldehyde to the carboxylic acid. Two prevalent methods in modern organic synthesis are

well-suited for this transformation: the Swern oxidation and the Pyridinium Chlorochromate

(PCC) oxidation.

Starting Material

Product

Oxidation Methods

4-Methoxy-1-butanol
(CAS: 111-32-0)

Swern Oxidation
(COCl)₂, DMSO, Et₃N

-78 °C

Mild, metal-free

PCC Oxidation
PCC, Celite
DCM, RT

Operationally simple

4-Methoxybutanal
(CAS: 21071-24-9)

Click to download full resolution via product page

Caption: Key synthetic routes to 4-Methoxybutanal from 4-methoxy-1-butanol.

Method A: Swern Oxidation
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The Swern oxidation is a benchmark for the mild, high-yield conversion of primary alcohols to

aldehydes.[11][12][13]

Mechanism & Rationale: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which

is activated at cryogenic temperatures (-78 °C) by an electrophile, typically oxalyl chloride.

[14] The resulting electrophilic sulfur species reacts with the alcohol. Subsequent addition of

a hindered base, like triethylamine (Et₃N), induces an intramolecular E2 elimination to yield

the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Advantages: The exceptionally mild conditions (-78 °C) make it compatible with a wide range

of sensitive functional groups. It avoids the use of toxic heavy metals like chromium.

Trustworthiness: The reaction's progression is self-validating. The formation of gaseous

byproducts (CO, CO₂) upon activation and the precipitation of triethylammonium salt upon

elimination provide visual cues. Completion is readily monitored by Thin Layer

Chromatography (TLC).

Method B: Pyridinium Chlorochromate (PCC) Oxidation
For operational simplicity, the PCC oxidation is a reliable alternative.[1][15][16]

Mechanism & Rationale: PCC is a milder version of chromic acid-based oxidants.[15] The

alcohol attacks the chromium center, and after a series of proton transfers, a chromate ester

is formed. A base (often pyridine from the reagent itself) removes the proton on the carbon

bearing the oxygen, leading to the elimination of a reduced chromium species and formation

of the aldehyde. The reaction is typically run in dichloromethane (DCM).

Advantages: The reaction is performed at room temperature and does not require the

specialized equipment needed for cryogenic conditions.

Trustworthiness: PCC is an orange solid. As the reaction proceeds, it is converted to a

brown-black, tar-like chromium residue.[1][15] This provides a clear visual indication of

reagent consumption. Adding an inert support like Celite or silica gel prevents this residue

from coating the flask, simplifying the workup.[15]

Section 3: Reactivity and Synthetic Applications
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The aldehyde functional group is the primary center of reactivity in 4-Methoxybutanal, acting

as an electrophile. It is a substrate for nucleophilic addition, condensation, and oxidation

reactions. Its utility as a building block is demonstrated here with a protocol for a Wittig

reaction, a cornerstone method for alkene synthesis.

General Workflow for Wittig Olefination

Wittig Reagent Generation
1. Phosphonium Salt

2. Strong Base (e.g., n-BuLi)
Reaction Setup

- Add 4-Methoxybutanal to Ylide
- Monitor by TLC

Generates Nucleophilic Ylide Aqueous Workup
1. Quench Reaction
2. Separate Layers

3. Dry Organic Phase

Reaction Complete Purification & Analysis
1. Concentrate Solvent

2. Column Chromatography
3. Characterize Product (NMR, MS)

Crude Product

Click to download full resolution via product page

Caption: Logical flow for using 4-Methoxybutanal in a Wittig reaction.

Detailed Protocol: Synthesis of 1-Methoxy-5-hexene via
Wittig Reaction
This protocol describes a self-validating workflow for reacting 4-Methoxybutanal with

methyltriphenylphosphonium bromide to yield 1-methoxy-5-hexene.

Materials & Equipment:

Three-neck round-bottom flask with stir bar, septa, and nitrogen inlet

Schlenk line or nitrogen balloon setup

Syringes and needles

Dry solvents: Tetrahydrofuran (THF)

Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, 4-
Methoxybutanal

TLC plates, separatory funnel, rotary evaporator, column chromatography setup

Step-by-Step Methodology:
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Ylide Generation (The Nucleophile):

Rationale: The phosphonium salt is deprotonated with a strong, non-nucleophilic base to

form the reactive phosphorus ylide. This step must be performed under inert conditions to

prevent the base from reacting with air or moisture.

Procedure: To a flame-dried three-neck flask under a positive pressure of nitrogen, add

methyltriphenylphosphonium bromide (1.1 equivalents). Add dry THF (approx. 0.2 M

concentration). Cool the resulting slurry to 0 °C in an ice bath. Add n-BuLi (1.05

equivalents) dropwise via syringe. A deep red or orange color indicates the formation of

the ylide. Allow the mixture to stir at 0 °C for 30 minutes.

Nucleophilic Addition (The Reaction):

Rationale: The aldehyde is the electrophile. It is added slowly to the ylide solution at low

temperature to control the exothermic reaction.

Procedure: Dissolve 4-Methoxybutanal (1.0 equivalent) in a small amount of dry THF.

Add this solution dropwise to the stirring ylide solution at 0 °C. After the addition is

complete, remove the ice bath and allow the reaction to warm to room temperature.

In-Process Validation (Reaction Monitoring):

Rationale: TLC is used to confirm the consumption of the starting aldehyde. This prevents

premature workup of an incomplete reaction.

Procedure: After 1 hour, take a small aliquot from the reaction. Spot it on a TLC plate

alongside a spot of the starting 4-Methoxybutanal. Elute with a suitable solvent system

(e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and

the appearance of a new, less polar product spot indicates reaction completion.

Workup and Purification:

Rationale: The reaction is quenched to destroy any remaining reactive species. An

aqueous workup removes water-soluble byproducts (e.g., lithium salts) and the

triphenylphosphine oxide byproduct has limited solubility in nonpolar solvents. Column

chromatography is the definitive method for isolating the pure alkene product.
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Procedure: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium

chloride to quench the reaction. Transfer the mixture to a separatory funnel and dilute with

diethyl ether. Wash with water, then with brine. Dry the organic layer over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure. The crude product will

contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column

chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the

pure 1-methoxy-5-hexene.

Final Validation (Characterization):

Rationale: The identity and purity of the final product must be confirmed.

Procedure: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the purified product

and compare them to expected values for 1-methoxy-5-hexene.

Section 4: Safety and Handling
4-Methoxybutanal is a flammable and irritant compound. Strict adherence to safety protocols

is mandatory.[3]

GHS Hazard Classification
Hazard Class GHS Code Signal Word Description

Flammable Liquids H226 Warning
Flammable liquid and

vapor

Skin

Corrosion/Irritation
H315 Warning Causes skin irritation

Serious Eye

Damage/Irritation
H319 Warning

Causes serious eye

irritation

Specific Target Organ

Toxicity
H335 Warning

May cause respiratory

irritation

Data sourced from PubChem ECHA C&L Notifications.[3]

Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle only in a well-ventilated fume hood. Keep away from heat,

sparks, and open flames.[14] Ensure an eyewash station and safety shower are readily

accessible.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

Skin and Body Protection: Wear a flame-retardant lab coat.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

First Aid Measures
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical

attention.[14]

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove

contaminated clothing. If irritation persists, seek medical attention.[14]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. organic-synthesis.com [organic-synthesis.com]

2. CAS 21071-24-9: 4-Methoxybutanal | CymitQuimica [cymitquimica.com]

3. 4-Methoxybutanal | C5H10O2 | CID 12746998 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. CAS Common Chemistry [commonchemistry.cas.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b3115671?utm_src=pdf-body
https://www.benchchem.com/product/b3115671?utm_src=pdf-body
https://www.benchchem.com/product/b3115671?utm_src=pdf-custom-synthesis
https://organic-synthesis.com/alcohol-to-aldehyde-ketone-using-pcc-pyridinium-chlorochromate/
https://cymitquimica.com/cas/21071-24-9/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxybutanal
https://commonchemistry.cas.org/detail?cas_rn=21071-24-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3115671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. docs.chemaxon.com [docs.chemaxon.com]

6. Simulate and predict NMR spectra [nmrdb.org]

7. acdlabs.com [acdlabs.com]

8. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

9. 1-Butanol, 4-methoxy- | C5H12O2 | CID 8107 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. 1-Butanol, 4-methoxy- [webbook.nist.gov]

11. masterorganicchemistry.com [masterorganicchemistry.com]

12. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

13. pdf.benchchem.com [pdf.benchchem.com]

14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

15. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

16. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxybutanal (CAS:
21071-24-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3115671#4-methoxybutanal-cas-number-21071-24-
9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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